N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
Overview
Description
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a complex organic compound with a unique structure that includes a furan ring, dichlorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of the furan and dichlorophenyl intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include furan-2-carboxylic acid, 2,5-dichlorobenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups but different functional groups attached to the aniline ring.
Furan Derivatives: Compounds containing furan rings with various substituents, exhibiting different chemical and biological properties.
Uniqueness
N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is unique due to its combination of a furan ring, dichlorophenyl group, and benzamide moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[(Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N2O4/c1-16-4-6-17(7-5-16)25(31)30-23(26(32)29-15-20-3-2-12-33-20)14-19-9-11-24(34-19)21-13-18(27)8-10-22(21)28/h2-14H,15H2,1H3,(H,29,32)(H,30,31)/b23-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRLXZFVFXJCLN-UCQKPKSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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